L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)
Beschreibung
The compound L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI) is a structurally complex peptide derivative featuring a cyclopentylcarbonyl group, an L-phenylalanyl residue, and a unique cyclohexylmethyl-phosphorylated hydroxyethyl side chain.
Eigenschaften
Molekularformel |
C32H52N3O7P |
|---|---|
Molekulargewicht |
621.7 g/mol |
IUPAC-Name |
N-[(2S)-1-[[(2S)-1-[(3-cyclohexyl-1-dimethoxyphosphoryl-1-hydroxypropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C32H52N3O7P/c1-22(2)19-26(30(37)35-28(21-24-15-9-6-10-16-24)32(39)43(40,41-3)42-4)34-31(38)27(20-23-13-7-5-8-14-23)33-29(36)25-17-11-12-18-25/h5,7-8,13-14,22,24-28,32,39H,6,9-12,15-21H2,1-4H3,(H,33,36)(H,34,38)(H,35,37)/t26-,27-,28?,32?/m0/s1 |
InChI-Schlüssel |
VLHBSKDNBPFQLA-WSBFXQKSSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NC(CC1CCCCC1)C(O)P(=O)(OC)OC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3CCCC3 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1CCCCC1)C(O)P(=O)(OC)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCC3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI) involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the individual amino acid derivatives, followed by their coupling through peptide bond formation. The reaction conditions often include the use of coupling agents such as carbodiimides and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
L-Leucinamide has shown promise in several medicinal chemistry applications:
- Antimicrobial Activity : Preliminary studies suggest that L-Leucinamide may exhibit antimicrobial properties, potentially useful in treating infections caused by resistant bacteria.
- Enzyme Modulation : The compound may modulate enzyme activity, influencing various metabolic pathways. This property can be harnessed to develop new therapeutic agents targeting specific diseases.
- Drug Delivery Systems : Its unique structure allows it to interact with specific molecular targets, which could be utilized in designing effective drug delivery systems.
Biochemical Research
In biochemical research, L-Leucinamide's structural features facilitate the exploration of protein-protein interactions:
Synthesis and Case Studies
The synthesis of L-Leucinamide involves multi-step processes that allow for the introduction of various functional groups. This flexibility in synthesis can lead to the development of derivatives with enhanced properties.
Table 1: Comparison of Similar Compounds
| Compound | Unique Features |
|---|---|
| L-Leucinamide | Contains cyclopentylcarbonyl and dimethoxyphosphinyl groups |
| L-Alanylleucinamide | Simpler structure with an alanine residue |
| L-Valylleucinamide | Contains valine residue, differing side chain |
| L-Isoleucylleucinamide | Has isoleucine residue, affecting biological activity |
Wirkmechanismus
The mechanism of action of L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s distinct structural elements include:
- Cyclopentylcarbonyl group : Enhances lipophilicity and steric bulk.
- Phosphorylated hydroxyethyl side chain : May mimic phosphorylated residues in enzyme substrates.
- Cyclohexylmethyl group : Provides conformational rigidity and hydrophobic interactions.
Table 1: Structural Comparison with Analogous Compounds
Functional Insights
a) Inhibitory Activity Against Viral Proteases
- The N3 inhibitor (ΔG = -7.8 kcal/mol) is a well-characterized irreversible inhibitor of SARS-CoV-2 M<sup>pro</sup>, with crystallographic data confirming its binding to the catalytic dyad (Cys145-His41) . In contrast, GC376 (ΔG = -8.2 kcal/mol) targets feline coronavirus M<sup>pro</sup> via a covalent sulfonic acid interaction, demonstrating broader efficacy against coronaviruses .
- Its lack of a reactive warhead (e.g., sulfonic acid in GC376) suggests reversible binding.
b) Stereochemical Specificity
- Similar to L-Leucinamide (), the target compound’s L-configuration is critical for activity, as D-isomers of leucinamide derivatives are typically inactive .
Biologische Aktivität
L-Leucinamide, particularly in the context of its derivative N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl] , has garnered attention for its potential biological activities. This compound is a complex amino acid derivative that may exhibit various pharmacological properties, including anti-inflammatory and immunomodulatory effects.
Chemical Structure and Properties
The compound's structure features several functional groups that contribute to its biological activity:
- Amino Acid Derivative : The presence of L-leucinamide provides a backbone for potential interactions with biological targets.
- Cyclopentylcarbonyl and Cyclohexylmethyl Groups : These moieties may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
- Dimethoxyphosphinyl Group : This group is known for its role in enhancing the stability and efficacy of drug candidates.
The biological activity of L-leucinamide derivatives can be attributed to their ability to modulate various biochemical pathways:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that certain leucinamide derivatives can inhibit the production of pro-inflammatory cytokines such as IL-5 and TNF-α, which are crucial in inflammatory responses .
- Interaction with Transport Proteins : Studies have shown that leucinamide derivatives can affect the activity of LAT1 (L-type amino acid transporter 1), which is significant in the transport of large neutral amino acids across cell membranes. However, specific derivatives like L-leucinamide have demonstrated limited substrate activity for LAT1 .
Biological Activity Data
The following table summarizes key biological activities associated with L-leucinamide derivatives:
Case Studies
- Anti-inflammatory Effects : A study demonstrated that a derivative of L-leucinamide significantly reduced the levels of inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent in therapeutic applications .
- Cancer Therapeutics : In a high-throughput screening for compounds that enhance the efficacy of copper chelators in melanoma treatment, certain leucinamide derivatives showed promising results, indicating their potential role in cancer therapy .
- Pharmacokinetic Enhancements : The use of cyclodextrin complexes with leucinamide derivatives has been shown to significantly improve solubility and pharmacokinetics, leading to better therapeutic outcomes in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
